

Comparative Analysis of CCZ01048 for MC1R-Mediated Tumor Uptake

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Compound of Interest		
Compound Name:	CCZ01048	
Cat. No.:	B12417215	Get Quote

This guide provides a detailed comparison of **CCZ01048**, an α -melanocyte-stimulating hormone (α -MSH) analog, with other radiolabeled peptides for targeting the melanocortin 1 receptor (MC1R) in melanoma. The data presented herein is intended for researchers, scientists, and drug development professionals working on molecular imaging and radionuclide therapy.

CCZ01048 is a promising candidate for PET imaging of malignant melanoma due to its high binding affinity for MC1R, rapid internalization into melanoma cells, and high in vivo stability.[1] Studies have shown that the introduction of a cationic piperidine (Pip) linker in **CCZ01048** improves tumor uptake and generates high tumor-to-normal tissue contrast in preclinical melanoma models.[2][3]

Quantitative Comparison of MC1R-Targeting Peptides

The following tables summarize the in vitro binding affinities and in vivo tumor uptake of **CCZ01048** and its analogs.

Table 1: In Vitro Binding Affinity for MC1R



Compound	Linker	Ki (nM)	Cell Line
CCZ01048	DOTA-Pip-Nle- CycMSHhex	0.31[1]	B16F10
CCZ01047	DOTA-PEG2-Nle- CycMSHhex	>2-fold higher than CCZ01048[2]	B16F10
CCZ01056	DOTA-Pip-Pip-Nle- CycMSHhex	~2-fold lower than CCZ01048[2]	B16F10
natGa-CCZ01048	Ga-DOTA-Pip-Nle- CycMSHhex	0.69	Human MC1R
natGa-CCZ01099	Ga-DOTA-Pip-(N- Me)4-MTII	6.62	Human MC1R

Table 2: In Vivo Tumor Uptake in B16F10 Melanoma Mouse Model (68Ga-labeled)

Compound	1 h p.i. (%ID/g)	2 h p.i. (%lD/g)
68Ga-CCZ01048	12.3 ± 3.3[2][3]	21.9 ± 4.6[2][3]
68Ga-CCZ01047	8.0 ± 3.0[2][3]	N/A
68Ga-CCZ01056	6.5 ± 1.4[2][3]	N/A

Table 3: Tumor-to-Tissue Ratios for 68Ga-CCZ01048 at 2 h p.i.[2][3]

Tissue	Ratio
Tumor-to-Blood	96.4 ± 13.9
Tumor-to-Muscle	210.9 ± 20.9
Tumor-to-Bone	39.6 ± 11.9
Tumor-to-Kidney	4.0 ± 0.9

Table 4: In Vivo Tumor Uptake in Human SK-MEL-1 Melanoma Mouse Model[4]



Compound	1 h p.i. (%ID/g)	2 h p.i. (%ID/g)
68Ga-CCZ01048	6.42 ± 0.63	6.59 ± 1.31
18F-CCZ01064	2.71 ± 0.55	3.05 ± 0.47

Experimental ProtocolsIn Vitro Competitive Binding Assay

Human melanoma B16F10 cells were used to determine the binding affinity of the peptides to MC1R.[2] The assay measures the concentration of the test compound required to inhibit 50% of the binding of a radiolabeled standard ([125I]NDP-αMSH) to the receptor. The inhibition constant (Ki) is then calculated from the IC50 value. For selectivity studies, cell membranes from cells expressing human MC1R, MC3R, MC4R, and MC5R were used.[5]

Cell Culture and Tumor Implantation

B16F10 (mouse melanoma) or SK-MEL-1 (human melanoma) cells were cultured in appropriate media.[2][4] For in vivo studies, C57BL/6J mice (for B16F10) or NODSCID mice (for SK-MEL-1) were subcutaneously inoculated with a suspension of the respective melanoma cells. Tumors were allowed to grow to a suitable size for imaging and biodistribution studies.[2] [4]

Radiolabeling

Peptides were labeled with 68Ga obtained from a 68Ge/68Ga generator. The radiolabeling process was performed under controlled conditions to achieve high radiochemical purity (>95%).[4]

PET/CT Imaging and Biodistribution

Tumor-bearing mice were injected intravenously with the 68Ga-labeled peptides.[2][3] PET/CT imaging was performed at specified time points (e.g., 1 h and 2 h post-injection) to visualize the biodistribution of the radiotracer.[2][3][4] For biodistribution studies, tissues and organs were collected post-imaging, weighed, and the radioactivity was measured using a gamma counter. The uptake in each organ was calculated and expressed as a percentage of the injected dose per gram of tissue (%ID/g).[2][3][4]





In Vivo Stability

The stability of the radiolabeled peptides in vivo was assessed by analyzing blood plasma or urine samples from mice at various times post-injection using radio-HPLC.[2][6]

Blocking Study

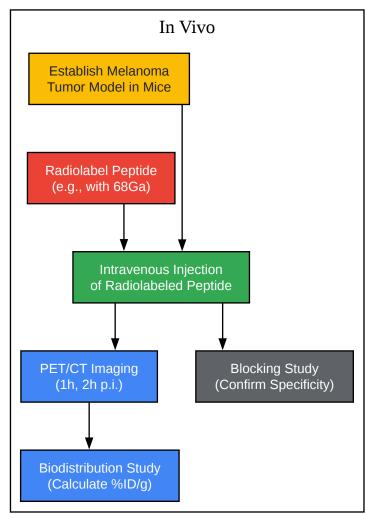
To confirm that the tumor uptake was MC1R-mediated, a blocking study was performed by coinjecting an excess amount of the non-radioactive ("cold") peptide along with the radiolabeled tracer. A significant reduction in tumor uptake in the presence of the cold peptide indicates specific binding to the MC1R.[2][3][4]

Visualizations MC1R Signaling Pathway











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